molecular formula C3H9NNa2O7P2 B1662128 Aredia CAS No. 109552-15-0

Aredia

Cat. No.: B1662128
CAS No.: 109552-15-0
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
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Description

Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).

Mechanism of Action

Target of Action

Pamidronate disodium pentahydrate, also known as Aredia or Disodium pamidronate, is a nitrogen-containing bisphosphonate . Its primary targets are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it prevents bone loss and decreases mineralization .

Mode of Action

Pamidronate disodium pentahydrate works by binding to hydroxyapatite in the bone matrix, which inhibits the osteoclast-mediated bone resorption . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Biochemical Pathways

The compound affects the mevalonate pathway, which is crucial for the post-translational prenylation of GTP-binding proteins . By inhibiting this pathway, pamidronate disodium pentahydrate disrupts the function of these proteins, leading to apoptosis of hematopoietic tumor cells .

Pharmacokinetics

Pamidronate disodium pentahydrate is administered intravenously . It is poorly absorbed from the gastrointestinal tract . The distribution of the drug is 38% to 70% over 120 hours . The elimination half-life is 28 ± 7 hours .

Result of Action

The principal pharmacologic action of pamidronate disodium pentahydrate is the inhibition of bone resorption . This results in the prevention of bone loss and decrease in mineralization . It is used to treat conditions like hypercalcemia of malignancy, Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .

Action Environment

The action of pamidronate disodium pentahydrate is influenced by the environment within the body. For instance, the drug is rapidly eliminated from the circulatory system after administration and is primarily distributed in the bones, liver, spleen, and tracheal cartilage . The drug’s action can also be influenced by factors such as hydration status and renal function .

Biochemical Analysis

Biochemical Properties

Pamidronate disodium pentahydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 .

Cellular Effects

Pamidronate disodium pentahydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces the activity of osteoclasts, which can help to reduce pain and strengthen the bone . Pamidronate disodium pentahydrate also reduces the amount of calcium lost from the bones, helping calcium levels in the blood return to normal .

Molecular Mechanism

The mechanism of action of Pamidronate disodium pentahydrate is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pamidronate disodium pentahydrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The mean ± SD body retention of pamidronate was calculated to be 54 ± 16% of the dose over 120 hours .

Dosage Effects in Animal Models

The effects of Pamidronate disodium pentahydrate vary with different dosages in animal models . Seven dogs and two cats were administered pamidronate at a dose of 1.05–2.0 mg/kg IV for a variety of disease processes . All the animals showed a rapid decrease in serum calcium concentrations without evident toxicosis .

Metabolic Pathways

Pamidronate disodium pentahydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It inhibits the components of the mevalonate pathway, which is crucial for post-translational prenylation of GTP-binding proteins .

Transport and Distribution

Pamidronate disodium pentahydrate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pamidronate disodium pentahydrate and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . It is known to adsorb to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone .

Properties

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NNa2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40391-99-9 (Parent)
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5042667
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57248-88-1
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONATE DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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